4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide
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Overview
Description
4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 3rd position, and a cyclopentylmethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopentylmethyl group, contribute to its binding affinity and specificity for these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclopentyl-3-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.
4-Bromo-N-(cyclopentylmethyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-11-6-5-10(7-12(11)15)13(17)16-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGUTAWBDOEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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